Cas no 61272-72-8 (5-Fluoro-1H-indazol-3-amine)

5-Fluoro-1H-indazol-3-amine is a fluorinated indazole derivative with a primary amine group at the 3-position, offering versatile reactivity for pharmaceutical and agrochemical applications. Its fluorine substitution enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The compound's indazole core provides a rigid scaffold for designing kinase inhibitors and other biologically active molecules. High purity and consistent quality ensure reliable performance in synthetic routes. Its well-defined structure facilitates precise modifications, enabling the development of targeted compounds with improved efficacy. Suitable for research and industrial use, it serves as a key building block in medicinal chemistry and material science.
5-Fluoro-1H-indazol-3-amine structure
5-Fluoro-1H-indazol-3-amine structure
Product Name:5-Fluoro-1H-indazol-3-amine
CAS No:61272-72-8
MF:C7H6FN3
MW:151.141044139862
MDL:MFCD03426699
CID:954255
PubChem ID:4327896
Update Time:2025-10-29

5-Fluoro-1H-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-1H-indazol-3-amine
    • 3-AMINO-5-FLUOROINDAZOLE
    • 5-fluoro-1H-indazol-3-ylamine
    • 5-fluoro-1H-indazole-3-ylamine
    • AB15008
    • 5-fluoro-1H-indazole-3-amine
    • 5-Fluoro-2h-indazol-3-ylamine
    • 5-Fluoro-2H-indazol-3-amine
    • AKOS005071569
    • Z1095219060
    • EN300-68582
    • MFCD03426699
    • 1H-Indazol-3-amine, 5-fluoro-
    • DB-072924
    • G10518
    • UWLBVJRYQQUECL-UHFFFAOYSA-N
    • 3-AMINO-5-FLUORO-1H-INDAZOLE
    • SY185285
    • DTXSID90401981
    • A868765
    • SCHEMBL785649
    • 61272-72-8
    • CS-0060649
    • AE-413/25046012
    • MDL: MFCD03426699
    • Inchi: 1S/C7H6FN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11)
    • InChI Key: UWLBVJRYQQUECL-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(N)=NN2

Computed Properties

  • Exact Mass: 151.05500
  • Monoisotopic Mass: 151.05457537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Melting Point: 165-167°
  • PSA: 54.70000
  • LogP: 1.86540

5-Fluoro-1H-indazol-3-amine Security Information

  • HazardClass:IRRITANT

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5-Fluoro-1H-indazol-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:61272-72-8)5-Fluoro-1H-indazol-3-amine
Order Number:A868765
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:13
Price ($):400.0
Email:sales@amadischem.com

Additional information on 5-Fluoro-1H-indazol-3-amine

Research Brief on 5-Fluoro-1H-indazol-3-amine (CAS: 61272-72-8): Recent Advances and Applications in Chemical Biology and Medicine

5-Fluoro-1H-indazol-3-amine (CAS: 61272-72-8) is a fluorinated indazole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors and anticancer agents. Recent studies have highlighted its potential in targeting specific signaling pathways involved in cancer progression, inflammation, and neurodegenerative diseases. The presence of the fluorine atom at the 5-position enhances the metabolic stability and binding affinity of derived compounds, making it a valuable scaffold for pharmaceutical development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and biological evaluation of 5-Fluoro-1H-indazol-3-amine derivatives as potent inhibitors of cyclin-dependent kinases (CDKs). The study demonstrated that modifications at the 3-amino group led to compounds with improved selectivity and efficacy against CDK4/6, which are critical targets in breast cancer therapy. Molecular docking studies revealed that the fluorine atom plays a crucial role in forming hydrogen bonds with key residues in the ATP-binding pocket of CDK6, thereby enhancing inhibitory activity. These findings underscore the potential of 5-Fluoro-1H-indazol-3-amine as a scaffold for designing next-generation CDK inhibitors.

Another notable application of 5-Fluoro-1H-indazol-3-amine is in the development of FLT3 (FMS-like tyrosine kinase 3) inhibitors for acute myeloid leukemia (AML). A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel FLT3 inhibitors incorporating this scaffold, which exhibited nanomolar potency against FLT3-ITD mutants. The compounds showed promising activity in AML cell lines and demonstrated favorable pharmacokinetic properties in preclinical models. The researchers attributed the enhanced activity to the electron-withdrawing effect of the fluorine atom, which improved the compound's interaction with the FLT3 kinase domain.

Beyond oncology, 5-Fluoro-1H-indazol-3-amine has also been investigated for its potential in treating inflammatory diseases. A recent 2023 publication in European Journal of Medicinal Chemistry described the development of JAK1/2 inhibitors based on this scaffold, which showed potent anti-inflammatory effects in rheumatoid arthritis models. The study highlighted the compound's ability to modulate cytokine signaling pathways, suggesting its utility in autoimmune and inflammatory disorders. Additionally, the metabolic stability conferred by the fluorine substitution was found to prolong the half-life of these inhibitors in vivo.

In summary, 5-Fluoro-1H-indazol-3-amine (CAS: 61272-72-8) continues to be a focal point in chemical biology and medicinal chemistry research. Its versatility as a building block for kinase inhibitors, coupled with its favorable physicochemical properties, positions it as a valuable tool for drug discovery. Ongoing studies are exploring its applications in other therapeutic areas, including infectious diseases and CNS disorders, further expanding its potential impact on human health. Future research should focus on optimizing synthetic routes for this compound and investigating novel derivatives with enhanced pharmacological profiles.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:61272-72-8)5-Fluoro-1H-indazol-3-amine
A868765
Purity:99%
Quantity:5g
Price ($):400.0
Email